molecular formula C20H23NO4 B1442745 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid CAS No. 959583-04-1

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1442745
CAS No.: 959583-04-1
M. Wt: 341.4 g/mol
InChI Key: KIPDUNKQDUZDQD-DLBZAZTESA-N
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Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a naphthalen-2-yl group and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry of the compound is defined by the (3R,4S) configuration, which plays a crucial role in its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Naphthalen-2-yl Group: The naphthalen-2-yl group is introduced via a substitution reaction, often using naphthalene derivatives and suitable catalysts.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: The naphthalen-2-yl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or binding pockets of receptors, influencing their activity. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the active amine group that can participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-hydroxylamine
  • tert-Butyl-N-methylcarbamate

Uniqueness

Compared to similar compounds, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the naphthalen-2-yl group. These features confer distinct reactivity and interaction profiles, making it valuable in specialized applications where chirality and aromatic substitution are crucial.

Properties

CAS No.

959583-04-1

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m0/s1

InChI Key

KIPDUNKQDUZDQD-DLBZAZTESA-N

SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=CC=CC=C3C=C2

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid
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(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid
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(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid

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